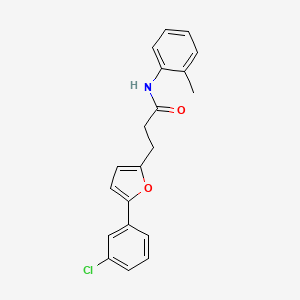

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide

Description

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide (molecular formula: C₂₀H₁₇Cl₂NO₂, molecular weight: 374.27 g/mol) is a chloro-substituted propanamide derivative featuring a furan ring linked to a 3-chlorophenyl group and an amide nitrogen substituted with a 2-methylphenyl moiety . This compound is structurally characterized by:

- Furan core: The 2-furyl group at position 3 of the propanamide backbone.

- Chlorophenyl substituent: A 3-chlorophenyl group attached to the 5-position of the furan ring, introducing electron-withdrawing effects.

- Amide substituent: A 2-methylphenyl group on the amide nitrogen, contributing steric bulk and hydrophobic interactions.

Its synthesis typically involves coupling reactions between acid chlorides and amines, as seen in structurally related compounds .

Properties

CAS No. |

853312-49-9 |

|---|---|

Molecular Formula |

C20H18ClNO2 |

Molecular Weight |

339.8 g/mol |

IUPAC Name |

3-[5-(3-chlorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide |

InChI |

InChI=1S/C20H18ClNO2/c1-14-5-2-3-8-18(14)22-20(23)12-10-17-9-11-19(24-17)15-6-4-7-16(21)13-15/h2-9,11,13H,10,12H2,1H3,(H,22,23) |

InChI Key |

ZMMWTROODHDIGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with furfural in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-methylphenylamine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Substituent Variations

Positional Isomerism on the Chlorophenyl Group

- 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide (): Differs in the chloro substituent position (4-chloro vs. 3-chloro on the phenyl ring).

- N-(3-Chloro-2-methylphenyl)-3-(5-(3-chlorophenyl)-2-furyl)propanamide (): Features an additional chloro substituent on the amide-attached phenyl ring (3-chloro-2-methylphenyl), increasing steric hindrance and lipophilicity compared to the target compound.

Variations in Amide Substituents

- 2-Chloro-3-phenyl-N-(o-tolyl)propenamide (): Replaces the furan with a propenamide backbone (double bond at C2–C3) and substitutes the amide nitrogen with o-tolyl. The α,β-unsaturated system may enhance electrophilicity and reactivity .

- N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (): Integrates a naphthalene moiety and a 3-chlorophenethyl group, combining extended aromaticity with flexible alkyl chains.

Heterocyclic Replacements

- N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (): Substitutes the furan with a thiazole ring, introducing a nitrogen atom that could facilitate hydrogen bonding. This compound exhibits potent KPNB1 inhibitory and anticancer activity .

- N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide (): Replaces the furan with a benzothiazole ring, enhancing planarity and π-stacking capacity. Benzothiazole derivatives are known for antimicrobial and antitumor properties .

Backbone Modifications

- 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide (): Features a propenamide backbone (C=C bond) and a bulky 2-isopropylphenyl group. The double bond may influence conformational flexibility and metabolic stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings and Implications

Substituent Position Matters : The 3-chlorophenyl vs. 4-chlorophenyl isomerism ( vs. 15) significantly impacts electronic properties. Chlorine’s position alters dipole moments and steric interactions, which could influence receptor binding in drug design.

Heterocyclic Swaps Enhance Bioactivity: Thiazole- and benzothiazole-containing analogs () demonstrate notable biological activities, suggesting that replacing furan with nitrogen-containing heterocycles may improve target engagement.

Biological Activity

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide is an organic compound with the molecular formula C20H18ClNO2 and a molecular weight of 339.8 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. Understanding its biological activity is crucial for evaluating its therapeutic potential and guiding future research.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A furan ring

- A chlorophenyl group

- An amide functional group

These structural components contribute to its biological activity through various mechanisms of action, including interactions with specific receptors and enzymes.

Research indicates that this compound may exert its effects by:

- Inhibition of cyclooxygenase enzymes : This action reduces the production of pro-inflammatory mediators, thereby alleviating inflammation and pain.

- Selective binding to molecular targets : The compound may interact with various receptors or enzymes, influencing their function and leading to desired therapeutic outcomes.

Anti-inflammatory and Analgesic Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, in animal models, it has been shown to reduce edema and pain responses, suggesting its potential utility as a non-steroidal anti-inflammatory drug (NSAID).

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A-431 (epidermoid carcinoma) | 12.5 | Significant growth inhibition |

| U251 (glioblastoma) | 15.0 | Moderate cytotoxicity observed |

| MCF-7 (breast cancer) | 20.0 | Reduced cell viability |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by minor structural modifications. Comparative studies with similar compounds reveal that:

- Positioning of the chlorine atom : Variations in the position of chlorine on the phenyl ring significantly affect biological activity.

- Substitution patterns on the furan ring : Different substituents can enhance or diminish the compound's efficacy.

Comparison with Related Compounds

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide | Chlorine at para position | Different biological activity profile |

| 3-(5-Methyl-2-furyl)-N-(2-methylphenyl)propanamide | Lacks chlorine substituent | Reduced anti-inflammatory efficacy |

| 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)propanamide | Contains isopropyl group | Altered pharmacokinetics and receptor interactions |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Animal Model Studies : In a controlled study involving rats, administration of the compound resulted in a significant reduction in pain scores compared to a placebo group.

- Cancer Cell Line Research : In vitro experiments showed that treatment with this compound led to apoptosis in A-431 cells, suggesting a mechanism involving programmed cell death.

Q & A

Q. What are the optimized synthetic routes for 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide, and how can reaction conditions be controlled to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling furan derivatives with substituted propanamide precursors. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt for efficient condensation between the furylpropanoyl intermediate and 2-methylaniline.

- Temperature control : Maintain 0–5°C during nitration or halogenation steps to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) are critical for isolating high-purity products.

- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensure reaction progress and structural verification .

Q. How can researchers validate the structural identity of this compound and its intermediates?

- Methodological Answer :

- Spectroscopic techniques :

- ¹H/¹³C NMR : Assign peaks for the furyl ring (δ 6.5–7.8 ppm), chlorophenyl group (δ 7.2–7.5 ppm), and amide proton (δ 8.1–8.3 ppm).

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and furan C-O-C absorption (~1250 cm⁻¹).

- Mass spectrometry : High-resolution ESI-MS (e.g., m/z [M+H]⁺ calculated for C₂₀H₁₇ClNO₂: 346.09) confirms molecular weight .

Q. What are the primary structure-activity relationship (SAR) considerations for this compound?

- Methodological Answer :

- Key substituents :

- 3-Chlorophenyl group : Enhances lipophilicity and potential receptor binding.

- 2-Methylphenyl (o-toluidine) moiety : Steric effects may influence amide conformation and target selectivity.

- Furan ring : Acts as a rigid spacer; substitution at the 5-position (e.g., nitro or chloro groups) modulates electronic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., conflicting enzyme inhibition results)?

- Methodological Answer :

- Assay standardization : Use consistent enzyme sources (e.g., recombinant human vs. murine isoforms) and buffer conditions (pH, ionic strength).

- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.

- Data normalization : Express activity as % inhibition relative to vehicle controls, with triplicate measurements to account for variability .

Q. What experimental strategies are recommended for elucidating the mechanism of action in cellular models?

- Methodological Answer :

- Target identification : Employ affinity chromatography with a biotinylated derivative of the compound to pull down binding proteins.

- Pathway analysis : RNA-seq or phosphoproteomics after compound treatment identifies dysregulated pathways (e.g., MAPK/ERK or PI3K/AKT).

- Knockdown/overexpression : CRISPR-Cas9 gene editing of putative targets (e.g., kinases) validates functional involvement .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in target proteins (e.g., COX-2 or EGFR).

- ADMET prediction : SwissADME or pkCSM tools assess logP (target <5), aqueous solubility, and cytochrome P450 inhibition risks.

- Metabolic stability : Incubate derivatives with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., furan oxidation) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Flow chemistry : Continuous processing improves reproducibility for exothermic steps (e.g., Grignard reactions).

- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF.

- Quality control : Implement in-line PAT (process analytical technology) tools like ReactIR for real-time monitoring .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?

- Methodological Answer :

- Cell line authentication : STR profiling confirms identity and avoids cross-contamination.

- Culture conditions : Standardize serum concentration (e.g., 10% FBS), passage number (<20), and seeding density.

- Mechanistic follow-up : Compare apoptosis markers (e.g., caspase-3 activation) and cell cycle profiles (flow cytometry) to differentiate selective vs. off-target effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.